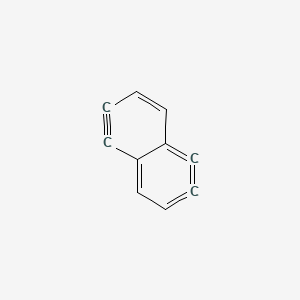
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate is a chemical compound with the molecular formula C11H15NO5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a propanediol backbone with an o-tolyloxy group and a methylcarbamate group attached.
Méthodes De Préparation
The synthesis of 1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate involves several steps. One common synthetic route includes the reaction of 1,2-propanediol with o-tolyl chloride in the presence of a base to form 3-(o-tolyloxy)-1,2-propanediol. This intermediate is then reacted with methyl isocyanate to yield the final product, this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the o-tolyloxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of muscle spasms and related conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate can be compared with other similar compounds, such as:
1,2-Propanediol, 3-(o-methoxyphenoxy)-, methylcarbamate: This compound has a methoxy group instead of a tolyloxy group, which can lead to differences in reactivity and biological activity.
1,2-Propanediol, 3-(o-chlorophenoxy)-, methylcarbamate: The presence of a chlorophenoxy group can significantly alter the compound’s chemical and biological properties.
Propriétés
Numéro CAS |
80985-74-6 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
[2-hydroxy-3-(2-methylphenoxy)propyl] N-methylcarbamate |
InChI |
InChI=1S/C12H17NO4/c1-9-5-3-4-6-11(9)16-7-10(14)8-17-12(15)13-2/h3-6,10,14H,7-8H2,1-2H3,(H,13,15) |
Clé InChI |
XLAPNRXPYORQOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(COC(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
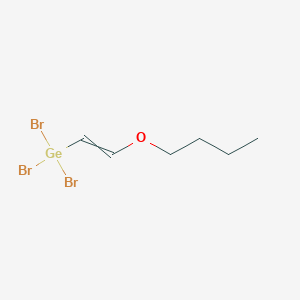
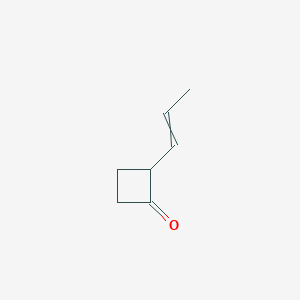


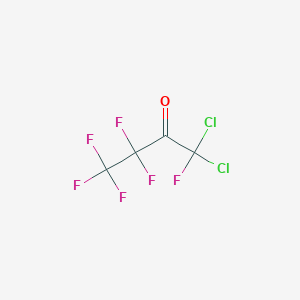
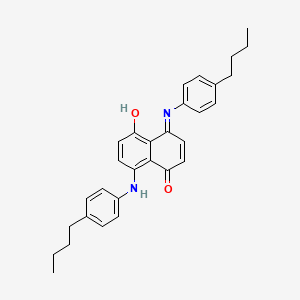
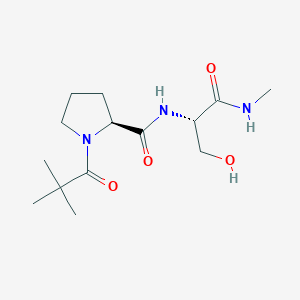
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
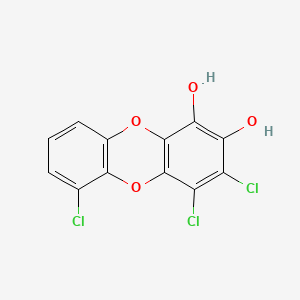

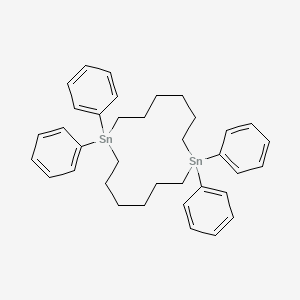
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
